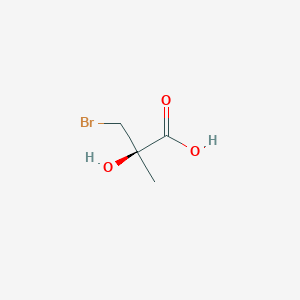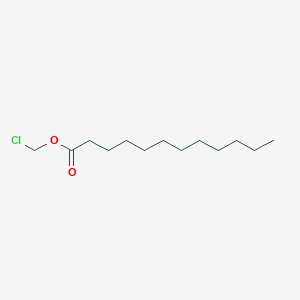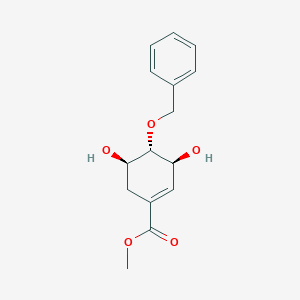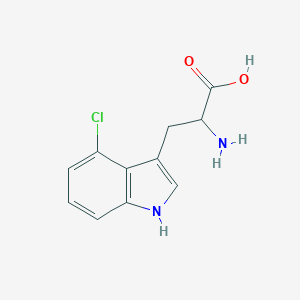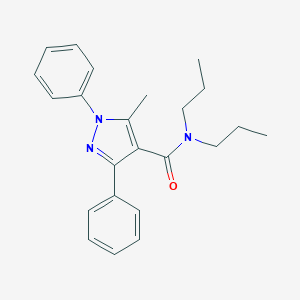
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPPMPC and is a member of the pyrazole family of compounds. DPPMPC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Mechanism Of Action
The mechanism of action of DPPMPC is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been found to interact with various receptors and enzymes, including the GABA receptor and COX-2 enzyme, which are involved in the regulation of pain and inflammation.
Biochemical And Physiological Effects
DPPMPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. DPPMPC has also been found to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
DPPMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. DPPMPC has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of DPPMPC include its limited solubility in water, which can make it difficult to use in aqueous-based assays.
Future Directions
There are several future directions for the study of DPPMPC. One potential direction is the further exploration of its potential use as a therapeutic agent in the treatment of various diseases. Another potential direction is the investigation of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of more efficient synthesis methods and the modification of DPPMPC to improve its solubility and bioavailability are also potential future directions for research.
Synthesis Methods
The synthesis of DPPMPC involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with propylamine and methyl isocyanate. The reaction is carried out under reflux in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain pure DPPMPC.
Scientific Research Applications
DPPMPC has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. DPPMPC has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease and cancer.
properties
CAS RN |
125103-46-0 |
|---|---|
Product Name |
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide |
Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-4-16-25(17-5-2)23(27)21-18(3)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-15H,4-5,16-17H2,1-3H3 |
InChI Key |
MYQMRAYZGYAGHU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Other CAS RN |
125103-46-0 |
synonyms |
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



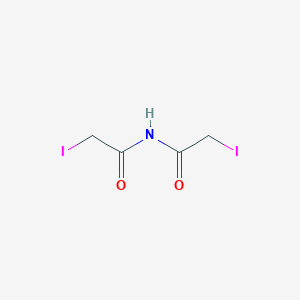
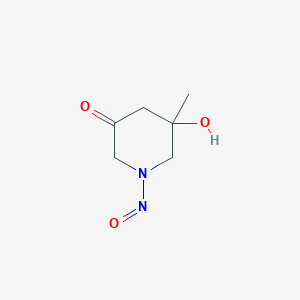
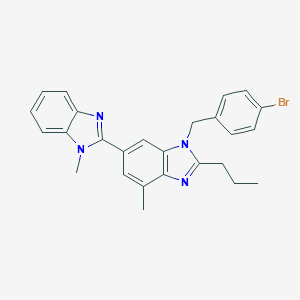
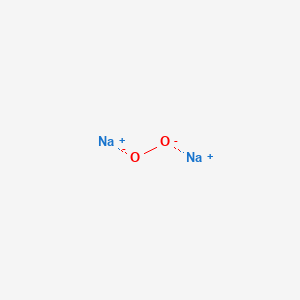
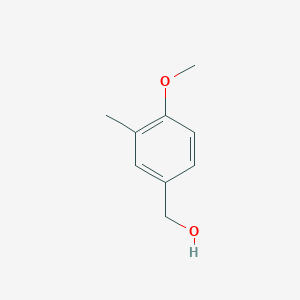
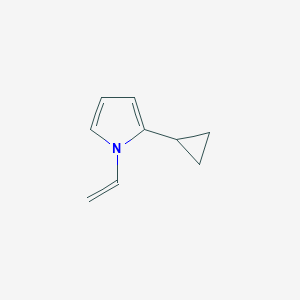

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
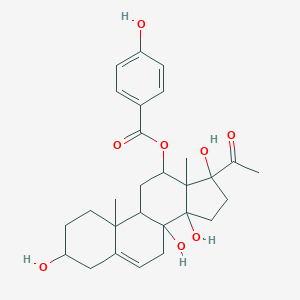
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
